molecular formula C2H8ClNO B027545 N,O-Dimethylhydroxylamine hydrochloride CAS No. 6638-79-5

N,O-Dimethylhydroxylamine hydrochloride

Cat. No. B027545
CAS RN: 6638-79-5
M. Wt: 97.54 g/mol
InChI Key: USZLCYNVCCDPLQ-UHFFFAOYSA-N
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Description

N,O-Dimethylhydroxylamine hydrochloride (DMHCl) is an organic compound and a derivative of hydroxylamine. It is a colorless and odorless solid that is soluble in water and has a variety of uses in scientific research. DMHCl has been used for a number of different applications, including in vivo and in vitro studies, as well as for biochemical and physiological effects. It is also used in laboratory experiments due to its advantages and limitations.

Scientific Research Applications

  • Synthesis of Complex Nitrogen-Containing Compounds : It's used as an intermediate for synthesizing complex nitrogen-containing compounds, including natural products and their analogues. Recent methods have improved acylation and functionalization techniques involving N,O-disubstituted hydroxylamines (Khlestkin & Mazhukin, 2003).

  • Biosensor Synthesis : It serves as a promising compound in the synthesis of biosensors and biosensor components, as illustrated by the synthesis of N-Nitroso-O,N-14C-dimethylhydroxylamine (Arjungi et al., 1978).

  • Fuel Reprocessing : In spent fuel reprocessing, its radiolysis (specifically N,N-dimethylhydroxylamine or DMHA) is used for separating uranium from plutonium and neptunium. The radiolysis produces useful compounds like N-methyl hydroxylamine, formaldehyde, and formic acid (Wang et al., 2019; Wang et al., 2012).

  • Reactivity and Stability Analysis : Studies focus on understanding how different acids like nitrous and nitric acid affect the stability and radiolysis of DMHA, which is crucial for its application in nuclear fuel reprocessing and other chemical processes (Wang et al., 2019; Wang Jin-hua et al., 2015).

  • Masking Reactive Carbonyl Groups : Aluminum complexes of N,O-dimethylhydroxylamine are used to mask reactive carbonyl groups in situ. This allows selective nucleophilic addition and is particularly useful in working with sensitive natural products (Barrios et al., 2010).

  • Photosynthesis Research : It has been used to study the electron-donor side of photosystem II, particularly how hydroxychloroamine affects the Mn complex and potentially contributes to the release of Mn(II) ions in the dark (Beck & Brudvig, 1987).

  • Synthesis of N-Protected Amino/Peptidyl Weinreb Amides : It is employed in the synthesis of various N-protected amino/peptidyl compounds, demonstrating its versatility in organic synthesis and pharmaceutical applications (Sureshbabu & Hemantha, 2008; Sharnabai et al., 2013).

Safety and Hazards

When handling “N,O-Dimethylhydroxylamine hydrochloride”, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation .

Future Directions

From 2024 to 2032, the “N,O-Dimethylhydroxylamine Hydrochloride” market displays a consistent and positive growth direction, indicating a favorable outlook for the industry .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N,O-Dimethylhydroxylamine hydrochloride is used as a reagent in the preparation of 2-acyloxazoles from 2-oxazolemagnesium chloride . It interacts with various enzymes and proteins during these reactions. The nature of these interactions is largely dependent on the specific biochemical reaction in which this compound is involved.

Molecular Mechanism

The molecular mechanism of action of this compound involves its use as a reagent in the preparation of certain compounds. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that it is used in the preparation of 2-acyloxazoles from 2-oxazolemagnesium chloride , suggesting that it may have some stability and long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

This compound is involved in the synthesis of Weinreb amides . This suggests that it may interact with certain enzymes or cofactors and could potentially affect metabolic flux or metabolite levels.

properties

{ "Design of the Synthesis Pathway": "The synthesis of N,O-Dimethylhydroxylamine hydrochloride can be achieved through the reaction between hydroxylamine hydrochloride and dimethyl sulfate.", "Starting Materials": [ "Hydroxylamine hydrochloride", "Dimethyl sulfate" ], "Reaction": [ "Dissolve hydroxylamine hydrochloride in water to form a solution.", "Add dimethyl sulfate to the hydroxylamine hydrochloride solution while stirring.", "Heat the mixture to reflux for several hours.", "Cool the mixture to room temperature and filter the precipitated N,O-Dimethylhydroxylamine hydrochloride.", "Wash the precipitate with cold water and dry it in a vacuum oven." ] }

CAS RN

6638-79-5

Molecular Formula

C2H8ClNO

Molecular Weight

97.54 g/mol

IUPAC Name

hydron;N-methoxymethanamine;chloride

InChI

InChI=1S/C2H7NO.ClH/c1-3-4-2;/h3H,1-2H3;1H

InChI Key

USZLCYNVCCDPLQ-UHFFFAOYSA-N

SMILES

CNOC.Cl

Canonical SMILES

[H+].CNOC.[Cl-]

Other CAS RN

6638-79-5

Pictograms

Irritant

synonyms

N-Methoxy-N-methylamine;  O-Methyl Hydroxy(methyl)amine Hydrochloride;  Weinreb’s Amine_x000B_

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,O-Dimethylhydroxylamine hydrochloride
Reactant of Route 2
N,O-Dimethylhydroxylamine hydrochloride
Reactant of Route 3
N,O-Dimethylhydroxylamine hydrochloride

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